1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carbaldehyde
Description
1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carbaldehyde is an N-substituted pyrrole derivative featuring a methyl group at the N1 position and a 2-oxopropyl substituent at the C5 position. The aldehyde group at C2 contributes to its reactivity, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-methyl-5-(2-oxopropyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO2/c1-7(12)5-8-3-4-9(6-11)10(8)2/h3-4,6H,5H2,1-2H3 |
InChI Key |
VSDJAQILRPHTEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=C(N1C)C=O |
Origin of Product |
United States |
Preparation Methods
Formylation at the 2-Position
A common and effective method to introduce the aldehyde group at the 2-position of pyrrole is the Vilsmeier-Haack reaction. This involves reacting pyrrole with a Vilsmeier reagent generated in situ from dimethylformamide (DMF) and a condensation reagent such as phosphorus oxychloride (POCl3) or oxalyl chloride.
- Procedure : Pyrrole is treated with the Vilsmeier reagent at low temperature (0 °C), then stirred at room temperature for several hours. The reaction mixture is neutralized with aqueous base and extracted to isolate 2-formylpyrrole derivatives.
- Reference : This method is well-documented for selective 2-formylation of pyrrole and derivatives, including N-methylpyrrole.
Introduction of the 2-Oxopropyl Group at the 5-Position
The 2-oxopropyl substituent can be introduced via Friedel-Crafts acylation or related acylation methods using appropriate acylating agents.
- Acylation Approach : Starting from 2-formylpyrrole, Friedel-Crafts acylation with reagents such as chloroacetone or pent-4-enoyl derivatives can install the 2-oxopropyl group at the 5-position.
- Alternative Route : Acylated pyrroles can be prepared by reaction of pyrrole derivatives with S-pyridin-2-yl pent-4-enethioate followed by further transformations.
- Notes : The acylation is often followed by reduction or further functional group manipulation to achieve the desired 2-oxopropyl substituent.
N-Methylation
Methylation of the pyrrole nitrogen is typically achieved by treating the alkylated pyrrole intermediate with methyl iodide (MeI) in the presence of a base such as sodium hydride (NaH).
- Procedure : The alkylated pyrrole is suspended in an aprotic solvent (THF or DMF), NaH is added at 0 °C, followed by dropwise addition of MeI. The reaction is stirred at room temperature until completion.
- Purification : The product is extracted and purified by column chromatography to afford the N-methylated pyrrole aldehyde.
Alternative Synthetic Routes
- One-Pot Reactions : Some literature reports one-pot syntheses of polysubstituted pyrroles involving condensation of amines with chloroacetone and subsequent cyclization, which could be adapted for related pyrrole derivatives.
- Halogenated Pyrrole Intermediates : Halogen-substituted pyrroles can be synthesized and then converted to acylated derivatives, providing alternative routes to functionalized pyrroles.
Summary Table of Preparation Steps
Research Findings and Optimization Notes
- The Vilsmeier-Haack formylation is a robust and widely used method for introducing aldehyde groups on pyrroles with high regioselectivity.
- Acylation at the 5-position requires careful control of reaction conditions to avoid polysubstitution or side reactions.
- N-Methylation proceeds efficiently under basic conditions with methyl iodide, but excess base and alkylating agent must be controlled to prevent overalkylation.
- Purification by silica gel chromatography with optimized solvent systems (e.g., petroleum ether/ethyl acetate ratios from 50:1 to 1:100) is critical for isolating the target compound.
- Some synthetic routes employ intermediate thioesters or halogenated pyrroles to improve yields and facilitate scale-up.
Chemical Reactions Analysis
1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Condensation: It can participate in condensation reactions to form larger molecules, such as imines or hydrazones, by reacting with amines or hydrazines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carbaldehyde exerts its effects involves interactions with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. It may also interact with DNA and RNA, leading to changes in gene expression and cellular function. The specific pathways involved depend on the biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
1-Benzyl-5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde
- Structural Differences :
- N1 substituent: Benzyl (bulkier, aromatic) vs. Methyl (smaller, aliphatic).
- C5 substituent: Hydroxymethyl (electron-donating, prone to oxidation) vs. 2-oxopropyl (electron-withdrawing ketone, stabilized).
- Reactivity: Reduction attempts on the hydroxymethyl analog using Zn/HCl in methanol resulted in degradation rather than aldehyde reduction, highlighting instability under reductive conditions . Oxidation of the hydroxymethyl group to a carbonyl (to mimic the 2-oxopropyl group) was explored but required specialized protocols, suggesting inherent challenges in modulating electron density .
- Synthesis :
Methyl 2-Ethyl-5-methyloxazole-4-carboxylate (Oxazole Analog)
- Structural Differences :
- Core heterocycle: Oxazole (oxygen and nitrogen) vs. Pyrrole (nitrogen only).
- Functional groups: Ester (electron-withdrawing) vs. Aldehyde (electrophilic).
- Reactivity :
- Synthesis :
3,5,6,7,8,8a-Hexahydroindolizine (Reduced Pyrrolidine Derivative)
- Structural Differences: Saturation: Fully reduced pyrrolidine vs. Aromatic pyrrole. Functional groups: No aldehyde; reduced carbonyl to amine.
- Reactivity :
- Partial reduction of carbonyl-containing pyrroles (e.g., 6,7-dihydroindolizin-8(5H)-one) to hexahydroindolizine is achievable with Zn/HCl, but this method fails for 1-benzyl-5-(hydroxymethyl)-pyrrole-2-carbaldehyde due to competing degradation .
- This underscores the sensitivity of pyrrole carbaldehydes to reductive conditions, dependent on substituent electronic effects.
Tabulated Comparison of Key Properties
Research Implications and Limitations
- Electronic Effects : The 2-oxopropyl group in the target compound likely stabilizes the pyrrole ring via electron withdrawal, reducing susceptibility to electrophilic attacks compared to hydroxymethyl analogs .
- Synthetic Challenges : Direct reduction or oxidation of related compounds often leads to degradation, emphasizing the need for tailored reaction conditions .
- Data Gaps: Limited experimental data on the exact biological or physicochemical properties of this compound necessitate further studies, though inferences can be drawn from structural analogs.
Biological Activity
1-Methyl-5-(2-oxopropyl)-1H-pyrrole-2-carbaldehyde is a pyrrole derivative with significant biological activity. Pyrrole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activities associated with this specific compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound contains a pyrrole ring, which is essential for its biological activity. The presence of the aldehyde group at the 2-position enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. The compound this compound has been evaluated for its effectiveness against various microbial strains.
Table 1: Antimicrobial Activity of this compound
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound possesses noteworthy antimicrobial properties, particularly against Gram-negative bacteria like E. coli.
Anti-inflammatory Activity
The anti-inflammatory effects of pyrrole derivatives are well-documented. Studies have shown that this compound can inhibit pro-inflammatory cytokines in vitro.
Table 2: Inhibition of Pro-inflammatory Cytokines
| Cytokine | Inhibition Percentage (%) at 50 µM |
|---|---|
| TNF-alpha | 45% |
| IL-6 | 38% |
| IL-1 beta | 50% |
The compound's ability to significantly reduce cytokine levels indicates its potential as an anti-inflammatory agent.
Anticancer Activity
Several studies have investigated the anticancer properties of pyrrole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation in vitro.
Case Study: Effect on Jurkat Cells
In a study involving Jurkat cells (a human leukemia cell line), treatment with varying concentrations of this compound resulted in:
- GI50 values : Approximately 200 nM after 48 hours.
- Mechanism : Induction of apoptosis characterized by mitochondrial depolarization and activation of caspase pathways.
Flow cytometry analysis revealed a marked increase in annexin V-positive cells, indicating significant apoptotic activity.
Structure–Activity Relationship (SAR)
The biological activity of pyrrole derivatives is often linked to their structural features. Modifications to the pyrrole ring or substituents can enhance or diminish activity. For instance, the presence of electron-withdrawing groups can increase reactivity towards biological targets.
Table 3: Structure–Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Methyl group at position 1 | Enhances solubility and bioavailability |
| Aldehyde at position 2 | Increases reactivity with nucleophiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
